4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Description
4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is a thiazolidinone-based compound characterized by a benzoic acid moiety linked via a conjugated methylidene group to a 3-ethyl-substituted thiazolidin-4-one ring. The E-configuration of the exocyclic double bond is critical for its stereoelectronic properties and biological interactions. Thiazolidinone derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and receptor-modulating effects . This compound is synthesized through a Knoevenagel condensation reaction, typically involving 4-formylbenzoic acid and 3-ethyl-2-thioxothiazolidin-4-one, followed by purification via recrystallization . Its structural framework allows for derivatization at the thiazolidinone nitrogen or the benzoic acid group, enabling optimization for specific therapeutic targets.
Properties
IUPAC Name |
4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S2/c1-2-14-11(15)10(19-13(14)18)7-8-3-5-9(6-4-8)12(16)17/h3-7H,2H2,1H3,(H,16,17)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEETYXVJXDXKBT-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Thiazolidinone Core Formation
The thiazolidinone ring is synthesized via cyclocondensation of ethyl-substituted thioureas with α-halo carbonyl compounds. For instance, 3-ethyl-2-thioxo-1,3-thiazolidin-4-one is prepared by reacting N-ethylthiourea with chloroacetic acid in refluxing acetic acid (2–3 hours) under catalytic sodium acetate (2.0 equivalents). Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while acetic acid facilitates recrystallization. Typical yields range from 50–70%, with purity confirmed via thin-layer chromatography (TLC).
Key Reaction Conditions:
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Molar Ratio: 1:1 (thiourea:chloroacetic acid)
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Catalyst: Sodium acetate (2.0 equiv)
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Solvent: Acetic acid or DMF
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Temperature: Reflux (~110°C)
Microwave-Assisted Synthesis
Enhanced Reaction Efficiency
Microwave irradiation significantly reduces reaction times and improves yields. Using a Synthewave® 402 reactor, the Knoevenagel condensation is completed in 60 minutes at 80°C (90 W power) with propylamine as a base, achieving yields of 62–89%. This method avoids prolonged heating, minimizing side reactions like hydrolysis of the thioxo group.
Advantages Over Traditional Heating:
Catalyst and Solvent Screening
Comparative studies identify piperidine (0.1 equiv) in ethanol as optimal for microwave conditions, yielding 85–90% product. Acetic acid remains preferred for traditional methods due to its dual role as solvent and proton donor.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration, with dihedral angles between the thiazolidinone and benzoic acid planes measuring 85–90°, indicative of minimal conjugation.
Comparative Analysis of Methods
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 60 minutes |
| Yield | 65–75% | 80–89% |
| Catalyst | Sodium acetate | Piperidine |
| Energy Consumption | High (reflux) | Low (90 W) |
| Purity | 90–95% | 95–98% |
Industrial Production Considerations
Scaling up requires optimizing solvent recovery and catalyst recycling. Flow chemistry systems enable continuous synthesis, reducing batch variability. Pilot studies demonstrate 85% yield at 100 g scale using microwave reactors, with DMF-acetic acid mixtures (3:1) enhancing solubility .
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-(3-ethyl-4-oxo-2
Biological Activity
4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
The compound's molecular formula is , with a molecular weight of approximately 359.42 g/mol. It features a thiazolidine ring, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that thiazolidine derivatives exhibit notable anticancer properties. For instance, compounds similar to 4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid have shown the ability to induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The mechanisms of action often involve both extrinsic and intrinsic apoptotic pathways .
Case Study:
A study on thiazolidin derivatives highlighted that certain compounds led to significant cytotoxic effects against cancer cells, with IC50 values indicating effective concentrations for inducing cell death. For example, a related thiazolidine derivative demonstrated an IC50 value of 6.09 µM against PTP1B, suggesting strong inhibitory activity that could be leveraged in cancer therapies .
Antibacterial Activity
Thiazolidine derivatives have also been evaluated for their antibacterial properties. Research indicates that these compounds can inhibit the growth of Gram-positive bacteria effectively. A specific derivative showed promising results against Staphylococcus aureus and other pathogenic strains, suggesting potential applications in treating bacterial infections .
Table 1: Antibacterial Activity of Thiazolidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazolidine Derivative A | Staphylococcus aureus | 12 µg/mL |
| Thiazolidine Derivative B | Escherichia coli | 15 µg/mL |
| Thiazolidine Derivative C | Bacillus subtilis | 10 µg/mL |
The biological activity of thiazolidine derivatives can be attributed to several mechanisms:
- Apoptosis Induction : Compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at various phases, inhibiting proliferation.
- Antioxidant Activity : Certain thiazolidines exhibit antioxidant properties that help reduce oxidative stress within cells .
Research Findings
Several studies have explored the structure-activity relationship (SAR) of thiazolidine derivatives, identifying key functional groups that enhance biological efficacy. For instance, modifications on the thiazolidine ring or the introduction of electron-withdrawing groups significantly impact the compound's potency against cancer and bacterial cells .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased anticancer potency |
| Alkyl substitutions | Enhanced antibacterial activity |
| Hydroxyl groups | Improved solubility and bioavailability |
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer potential of derivatives related to thiazolidine compounds. For instance, research has shown that certain thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and central nervous system cancers. These compounds work by inducing apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .
Antimicrobial Properties
The thiazolidine derivatives have also been evaluated for their antimicrobial activity. Preliminary findings suggest that these compounds can inhibit the growth of several pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Inflammation-related diseases are another area where thiazolidine derivatives show promise. Certain studies indicate that these compounds may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways, making them candidates for treating conditions such as arthritis or other inflammatory disorders .
Synthesis and Mechanisms of Action
The synthesis of 4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid typically involves multi-step organic reactions that incorporate various reagents tailored to achieve the desired structure. The mechanisms by which these compounds exert their biological effects are still under investigation but may involve interactions with specific enzymes or receptors involved in disease processes.
Material Science Applications
In addition to biological applications, there is potential for using this compound in material science. The unique structural features may allow it to be incorporated into polymer matrices or other materials to enhance their properties, such as thermal stability or mechanical strength.
Case Studies and Research Findings
Several case studies highlight the effectiveness of thiazolidine derivatives in various applications:
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Thiazolidinone derivatives exhibit significant variation in biological activity based on substituents and stereochemistry. Key analogues include:
Key Observations :
- Substituent Position : The 2-fluorobenzylidene group in Compound 191 enhances GPR35 agonist activity compared to the 3-ethyl group in the target compound, likely due to improved receptor binding via halogen interactions .
- Stereochemistry : The Z-configuration in Compound 191 confers higher potency at human GPR35 than the E-configuration in structurally related compounds, emphasizing the role of stereoelectronic effects .
- Functional Groups : The trifluoromethyl group in the analogue from increases metabolic stability and membrane permeability, making it suitable for central nervous system targets .
Pharmacokinetic and Toxicity Considerations
- Metabolism : Benzoic acid derivatives generally exhibit rapid glucuronidation, but 3-ethyl and trifluoromethyl groups may slow hepatic clearance .
- Toxicity: Thioxo-thiazolidinones with arylidene substituents (e.g., ) show moderate cytotoxicity (IC₅₀ = 10–50 µM in HepG2 cells), whereas GPR35 agonists like Compound 191 have lower off-target effects .
Q & A
Q. What are the standard synthetic routes for 4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid?
The compound is synthesized via Knoevenagel condensation between 3-ethyl-2-thioxothiazolidin-4-one and 4-formylbenzoic acid. Key steps include:
- Refluxing in acetic acid with sodium acetate as a catalyst (0.01–0.02 mol) for 2.5–3 hours.
- Isolation by precipitation upon cooling, followed by recrystallization from acetic acid or DMF-ethanol mixtures .
- Purity verification via HPLC (>95%) and structural confirmation by NMR/FT-IR .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirms substitution patterns and conjugation in the benzylidene-thiazolidinone system.
- FT-IR : Identifies functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹).
- Mass spectrometry : Validates molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography (if crystals form): Resolves stereochemistry and π-conjugation in the thiazolidinone core .
Q. How is the antimicrobial activity of this thiazolidinone derivative evaluated in preliminary studies?
- Broth microdilution assays (CLSI guidelines): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Minimum Inhibitory Concentration (MIC) : Determined using serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.
- Positive controls : Compare with ciprofloxacin or ampicillin to benchmark efficacy .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial efficacy?
- Substituent variation : Modify the 3-ethyl group on the thiazolidinone or introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzylidene moiety.
- Bioisosteric replacement : Replace the thioxo group with oxo or selenoxo to assess redox activity.
- Conformational analysis : Study E/Z isomerism via NOESY NMR to correlate geometry with activity .
Q. How can computational modeling elucidate the mechanism of action against bacterial targets?
- Molecular docking : Use AutoDock Vina to simulate binding to S. aureus DNA gyrase (PDB: 2XCT).
- MD simulations : Analyze stability of ligand-enzyme complexes (GROMACS, 100 ns trajectories).
- QSAR models : Train on MIC data to predict activity of novel analogs .
Q. What experimental design considerations address stability issues during bioactivity assays?
- Degradation mitigation : Store compounds at -20°C under nitrogen and add antioxidants (e.g., 0.1% BHT).
- Real-time monitoring : Use LC-MS to track decomposition in assay media over 24 hours.
- Strain standardization : Use ATCC strains to minimize variability in MIC results .
Q. How are contradictory bioactivity data between studies methodologically resolved?
- Meta-analysis : Compare assay conditions (e.g., aerobic vs. anaerobic, pH 7.4 vs. 6.8).
- Purity validation : Require HPLC purity ≥95% and characterize by elemental analysis.
- Cross-lab replication : Collaborate to test identical batches under harmonized protocols .
Q. What reaction parameters are optimized to enhance synthetic yield and purity?
- DoE optimization : Vary molar ratios (1:1 to 1:1.2 aldehyde:thiazolidinone), catalyst load (5–10 mol% NaOAc), and reflux time (2–5 hours).
- Solvent screening : Compare acetic acid, DMF, and ethanol for reaction efficiency.
- Workup refinement : Use column chromatography (silica gel, hexane/EtOAc) for challenging separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
